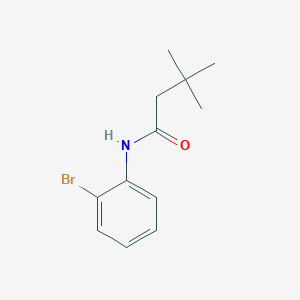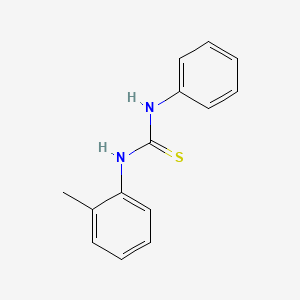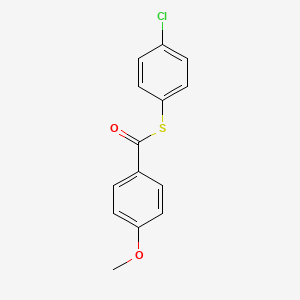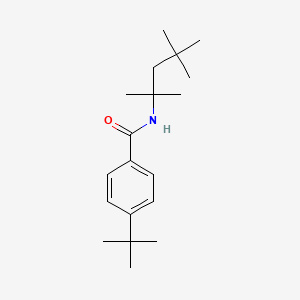
4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide, also known as SIRT2 inhibitor AK1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of the SIRT2 protein, which plays an important role in regulating various cellular processes. In
Mecanismo De Acción
4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide is a selective inhibitor of the this compound protein. This compound is a member of the sirtuin family of proteins, which are involved in the regulation of various cellular processes, including metabolism, DNA repair, and aging. This compound has been shown to play a role in the regulation of cell division and differentiation, as well as in the development and progression of cancer.
Biochemical and Physiological Effects
The inhibition of this compound by this compound has been shown to have several biochemical and physiological effects. In cancer cells, the inhibition of this compound has been shown to lead to cell cycle arrest and apoptosis, which can help to slow the progression of the disease. In addition, the inhibition of this compound has been shown to have neuroprotective effects, as it can help to prevent the death of neurons in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide in lab experiments is its selectivity for the this compound protein. This allows for more precise targeting of the protein, which can help to minimize off-target effects. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired level of inhibition in some experiments.
Direcciones Futuras
There are several potential future directions for research on 4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide. One area of research is in the development of more potent inhibitors of this compound, which could help to improve the efficacy of this compound in lab experiments. In addition, further research is needed to fully understand the mechanisms of action of this compound and the potential applications of this compound inhibitors in the treatment of cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide involves several steps. The first step is the reaction of tert-butylamine with 4-chlorobenzoyl chloride to form N-tert-butyl-4-chlorobenzamide. This intermediate is then reacted with 1,1,3,3-tetramethylbutylamine to form this compound. The final product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer, as this compound has been shown to play a role in the development and progression of various types of cancer. In addition, this compound has been studied for its potential applications in neurodegenerative diseases, as this compound has been shown to play a role in the regulation of neuronal function.
Propiedades
IUPAC Name |
4-tert-butyl-N-(2,4,4-trimethylpentan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-17(2,3)13-19(7,8)20-16(21)14-9-11-15(12-10-14)18(4,5)6/h9-12H,13H2,1-8H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYMQHKHRZHXAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5766331.png)
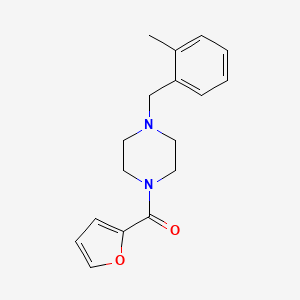
![N-[4-(diethylamino)benzyl]-1-ethyl-1H-benzimidazol-2-amine](/img/structure/B5766344.png)
![4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5766358.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5766365.png)

![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B5766385.png)

![5-{[2-(dimethylamino)ethyl]amino}-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5766398.png)
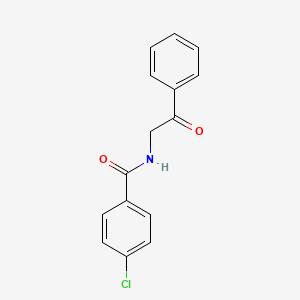
![ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B5766424.png)
